molecular formula C14H22O2 B11715123 1,3-Dimethoxy-2-methyl-5-pentylbenzene

1,3-Dimethoxy-2-methyl-5-pentylbenzene

Cat. No.: B11715123
M. Wt: 222.32 g/mol
InChI Key: SWDKSAODLDQIEF-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-methyl-5-pentylbenzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a pentyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-methyl-5-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of 3,5-dimethoxybenzoic acid as a starting material. The compound undergoes a series of reactions, including alkylation and methylation, to introduce the pentyl and methyl groups, respectively .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-methyl-5-pentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-2-methyl-5-pentylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-methyl-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may regulate chemotactic cell aggregation and spore maturation via different mechanisms in certain biological systems. The compound can modulate the expression of genes involved in signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and pentyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1,3-dimethoxy-2-methyl-5-pentylbenzene

InChI

InChI=1S/C14H22O2/c1-5-6-7-8-12-9-13(15-3)11(2)14(10-12)16-4/h9-10H,5-8H2,1-4H3

InChI Key

SWDKSAODLDQIEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C)OC

Origin of Product

United States

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